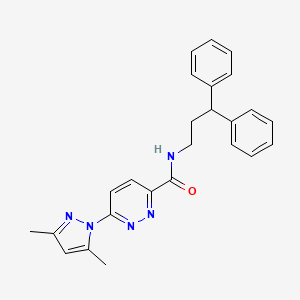

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O/c1-18-17-19(2)30(29-18)24-14-13-23(27-28-24)25(31)26-16-15-22(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,17,22H,15-16H2,1-2H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTUJPDZNLNQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyridazines, which undergo various chemical transformations such as nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide: A simpler derivative with similar core structure.

N-(3,3-diphenylpropyl)pyridazine-3-carboxamide: Another derivative with a different substitution pattern.

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide is a member of the pyrazole family, known for its diverse biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on a review of current literature.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 416.5 g/mol. Its structure features a pyridazine ring substituted with a pyrazole moiety and a diphenylpropyl side chain, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.5 g/mol |

| IUPAC Name | N-[(2,5-dimethylpyrazol-3-yl)carbamothioyl]-1,3-diphenylpyrazole-4-carboxamide |

| InChI Key | MVQJCGBGLSSWRR-UHFFFAOYSA-N |

1. Antiinflammatory Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various models. In one study, compounds were tested against carrageenan-induced edema in rats, demonstrating up to 85% inhibition at certain concentrations .

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that certain pyrazole-based compounds exhibited cytotoxicity against various cancer cell lines by targeting specific signaling pathways involved in cell proliferation .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Compounds similar to the one have been tested against bacterial strains such as E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes involved in inflammation.

- Cytokine Modulation : It can modulate the release of cytokines, thereby reducing inflammatory responses.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

- Anti-inflammatory Evaluation : A study involving a series of pyrazole derivatives showed significant anti-inflammatory effects in animal models. The compound demonstrated a dose-dependent reduction in edema formation compared to control groups treated with standard anti-inflammatory drugs .

- Anticancer Screening : In vitro studies assessed the cytotoxic effects on various cancer cell lines (e.g., MCF-7, HeLa). The results indicated that the compound significantly inhibited cell viability at micromolar concentrations .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis typically involves coupling reactions between pyridazine-3-carboxamide precursors and substituted pyrazole derivatives. Key steps include amide bond formation (e.g., using carbodiimide coupling agents) and nucleophilic substitution under reflux conditions in solvents like dimethylformamide (DMF) or xylene. Systematic optimization can be achieved via Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate variables like temperature, catalyst loading, and solvent polarity. Reaction progress is monitored via TLC and HPLC, with purification by column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- 1H/13C NMR : Resolves substituent positions on the pyridazine and pyrazole rings. For example, pyrazole methyl groups appear as singlets (~2.1–2.3 ppm), while aromatic protons show distinct splitting patterns.

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for analogous pyridazine-pyrazole hybrids (e.g., bond angles and torsion angles) .

- IR spectroscopy : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹). Conflicting spectral data (e.g., overlapping peaks) can be resolved by 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) .

Q. What in vitro assays are appropriate for initial pharmacological screening?

- Enzyme inhibition assays : Target enzymes like phosphodiesterases (PDEs) or kinases, given the compound’s structural similarity to known PDE inhibitors. Activity is measured via fluorescence-based substrate turnover.

- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects via MTT or resazurin assays.

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the compound’s diphenylpropyl moiety for hydrophobic interactions .

Q. How can purification methods be optimized to achieve >95% purity?

- Column chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate) based on polarity differences.

- Recrystallization : Use solvent pairs like ethanol/water to enhance crystal lattice formation.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for final purity validation .

Advanced Research Questions

Q. How can computational modeling predict biological targets, and how are these predictions validated experimentally?

- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., PDE10A, COX-2) using crystal structures from the PDB. Pyrazole and pyridazine moieties often show affinity for hydrophobic pockets.

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD/RMSF analysis).

- Experimental validation: Compare docking scores with IC50 values from enzyme assays. Discrepancies may arise from solvation effects or protein flexibility, requiring free-energy perturbation (FEP) calculations .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

- Bioavailability studies : Measure plasma concentration profiles via LC-MS/MS to identify poor absorption or rapid metabolism.

- Metabolite identification : Use hepatic microsomes or hepatocyte incubations to detect inactive/active metabolites.

- Formulation optimization : Encapsulate the compound in liposomes or cyclodextrins to enhance solubility and half-life .

Q. How can multi-target interactions be systematically analyzed to elucidate mechanism of action?

- Network pharmacology : Construct protein-protein interaction networks using STRING or KEGG databases.

- CRISPR/Cas9 knockout screens : Identify genetic dependencies in cell lines treated with the compound.

- Phosphoproteomics : Quantify kinase activity changes via SILAC-based mass spectrometry .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation products via UPLC-PDA.

- Arrhenius kinetics : Calculate activation energy (Ea) to predict shelf-life. Stabilizers like ascorbic acid may be added for pH-sensitive formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.